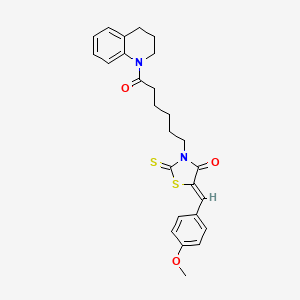

(Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one

描述

This compound belongs to the thiazolidin-4-one class, characterized by a 2-thioxo group and a (Z)-configured benzylidene substituent at position 4. The structure includes:

- Position 3: A 6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl chain, introducing a nitrogen-containing heterocycle (3,4-dihydroquinoline) linked via a ketone-bearing hexyl group.

- Position 5: A 4-methoxybenzylidene group, contributing electron-donating properties and influencing π-π stacking interactions.

- Core: The 2-thioxothiazolidin-4-one scaffold, known for its role in modulating enzyme inhibition (e.g., tyrosinase, kinases) and antioxidant activity .

属性

IUPAC Name |

(5Z)-3-[6-(3,4-dihydro-2H-quinolin-1-yl)-6-oxohexyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O3S2/c1-31-21-14-12-19(13-15-21)18-23-25(30)28(26(32)33-23)16-6-2-3-11-24(29)27-17-7-9-20-8-4-5-10-22(20)27/h4-5,8,10,12-15,18H,2-3,6-7,9,11,16-17H2,1H3/b23-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCBLGORECWHMJD-NKFKGCMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one is a compound that belongs to the thiazolidinone family, which has been noted for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the 4-methoxybenzylidene group and the 3,4-dihydroquinoline moiety enhances its pharmacological properties.

Biological Activities

Research indicates that thiazolidinones exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Thiazolidinone derivatives have shown significant antibacterial properties against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves inhibition of biofilm formation and disruption of bacterial cell wall synthesis.

- Antiviral Activity : Some thiazolidinone derivatives have been investigated for their antiviral properties, particularly against HIV. However, studies have shown that while some compounds demonstrate binding affinity to viral proteins, they may also exhibit cytotoxicity in host cells .

- Anticonvulsant Activity : Certain derivatives have been evaluated for their anticonvulsant effects in animal models. For instance, compounds with similar structures have shown promising results in reducing seizure activity by modulating GABA_A receptor interactions .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated several thiazolidinone derivatives for their ability to inhibit Pseudomonas aeruginosa biofilm formation. Compounds with specific substituents demonstrated over 50% reduction in biofilm formation at concentrations equal to their minimum inhibitory concentration (MIC) .

- HIV Inhibition Studies : In a comprehensive study using molecular docking and dynamics simulations, derivatives of thiazolidinones were assessed for their interaction with HIV proteins. Although some showed potential binding interactions with gp41, they were ultimately found to be cytotoxic to host T-lymphocyte cells .

- Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective effects through modulation of neurotransmitter systems. For instance, certain thiazolidinone derivatives were found to enhance GABAergic activity in vivo, suggesting their use in treating epilepsy .

Data Table: Summary of Biological Activities

科学研究应用

Based on the search results, information regarding the applications of the specific compound "(Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one" is limited. However, the search results do provide information on the applications of related compounds, such as thiazolidin-4-ones and 2-thioxothiazolidin-4-one derivatives.

Thiazolidin-4-ones

- Antioxidant Activity: Some thiazolidin-4-one derivatives exhibit antioxidant activity and can inhibit lipid peroxidation . For example, compounds with a 4-hydroxyphenyl substituent at position 4 show increased antioxidant activity .

- Anticancer Potential: Pyrrolizine-thiazolidin-4-one hybrids have demonstrated anticancer potential against breast cancer cell lines .

2-Thioxothiazolidin-4-one Derivatives

- Anti-diabetic Potential: The 2-thioxothiazolidin-4-one scaffold is a bio-isostere of 2,4-thiazolidinedione, which has potent antidiabetic potential . Novel N-3 substituted biphenyl-2-thioxothiazolidin-4-one derivatives are designed and studied for their mode of binding using molecular docking techniques for the management of type 2 diabetes mellitus .

- Inhibitors of Bacterial MurD: Novel 2-thioxothiazolidin-4-one compounds have been identified as inhibitors of bacterial MurD, which are involved in bacterial peptidoglycan biosynthesis . These compounds may be viable targets for antibacterial drug discovery .

- Protective Effects Against Diabetic Cataract: Certain substituted 2-thioxothiazolidin-4-one derivatives have shown protective effects against diabetic cataracts via the inhibition of aldose reductase .

- Anti-HIV Activity: Some synthesized compounds of 2-thioxothiazolidin-4-one were tested for anti-HIV activities, but were found to be potently toxic to the host cell, which made it impossible to assess their anti-HIV activities .

相似化合物的比较

Substituent Variations at Position 3

Key Differences :

- The target compound’s dihydroquinoline-hexyl chain increases molecular weight (MW ≈ 480 g/mol) and lipophilicity (clogP ≈ 4.2) compared to cyclohexyl (MW ≈ 370 g/mol, clogP ≈ 3.1) or methyl (MW ≈ 320 g/mol, clogP ≈ 2.5) substituents. This may enhance membrane permeability but reduce aqueous solubility .

- The ketone in the hexyl chain could facilitate hydrogen bonding with target enzymes, unlike inert cyclohexyl/methyl groups .

Substituent Variations at Position 5

Key Differences :

- The 4-methoxy group in the target compound provides moderate electron donation without the redox activity of dihydroxy or bromo substituents. This may reduce off-target interactions compared to more reactive analogs .

- 3,4-Dihydroxybenzylidene analogs exhibit superior antioxidant activity due to phenolic hydrogen donation, whereas the target compound’s methoxy group prioritizes stability over radical scavenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。